1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone
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Overview
Description
1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone is an organic compound with the molecular formula C10H9F3O3. It features a trifluoromethoxy group, which is known for its unique properties such as increased stability and lipophilicity. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its distinctive chemical structure and reactivity .
Preparation Methods
The synthesis of 1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyacetophenone and trifluoromethoxybenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone can be compared with similar compounds such as:
1-[4-(Trifluoromethoxy)phenyl]ethanone: Lacks the methoxy group, resulting in different reactivity and biological activity.
1-[4-Methoxyphenyl]ethanone: Lacks the trifluoromethoxy group, leading to reduced stability and lipophilicity.
1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethanone: Contains a trifluoromethyl group instead of trifluoromethoxy, affecting its chemical properties and applications.
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
1-[4-methoxy-3-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O3/c1-6(14)7-3-4-8(15-2)9(5-7)16-10(11,12)13/h3-5H,1-2H3 |
InChI Key |
QJDXVITYMUBEAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OC(F)(F)F |
Origin of Product |
United States |
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